molecular formula C18H16N4O4 B2411006 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034282-83-0

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2411006
CAS No.: 2034282-83-0
M. Wt: 352.35
InChI Key: VTZVJKUFXZYNQG-UHFFFAOYSA-N
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Description

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: is a complex organic compound featuring a pyrazine ring substituted with a carbonitrile group and an ether linkage to a pyrrolidine ring, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxine Moiety: This can be synthesized from catechol through a series of reactions including alkylation and cyclization.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is often synthesized via a Mannich reaction, followed by cyclization.

    Coupling Reactions: The pyrrolidine intermediate is then coupled with the 2,3-dihydrobenzo[b][1,4]dioxine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through a condensation reaction with appropriate precursors.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: The ether linkage and the pyrazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: N-oxides of the pyrrolidine ring.

    Reduction Products: Amines derived from the carbonitrile group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its bioactive moieties.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism often involves:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine Derivatives: Compounds with similar core structures but different substituents.

    Pyrazine Derivatives: Compounds with variations in the pyrazine ring or different functional groups attached.

Uniqueness

    Structural Complexity: The combination of the 2,3-dihydrobenzo[b][1,4]dioxine moiety with the pyrazine ring and pyrrolidine linkage is unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-10-14-17(21-6-5-20-14)26-12-4-7-22(11-12)18(23)13-2-1-3-15-16(13)25-9-8-24-15/h1-3,5-6,12H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZVJKUFXZYNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=C4C(=CC=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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